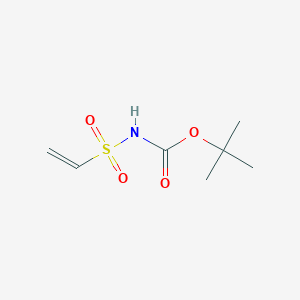

tert-Butyl vinylsulfonylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl vinylsulfonylcarbamate is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol . It is known for its applications in organic synthesis, particularly as a reagent for the synthesis of other compounds . The compound appears as a white crystalline powder and is soluble in both water and organic solvents .

Méthodes De Préparation

The synthesis of tert-Butyl vinylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with vinyl sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the final product .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial equipment to ensure efficiency and safety .

Analyse Des Réactions Chimiques

tert-Butyl vinylsulfonylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

tert-Butyl vinylsulfonylcarbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-Butyl vinylsulfonylcarbamate involves its ability to act as a protecting group for amines in organic synthesis . The compound forms stable carbamate linkages with amines, protecting them from unwanted reactions during synthetic processes . The protecting group can be removed under mild acidic conditions, regenerating the free amine .

Comparaison Avec Des Composés Similaires

tert-Butyl vinylsulfonylcarbamate can be compared with other carbamate protecting groups, such as:

tert-Butyloxycarbonyl (Boc): Similar to this compound, Boc is used to protect amines in organic synthesis.

Carboxybenzyl (Cbz): Cbz is another protecting group for amines, which can be removed using catalytic hydrogenation.

Fluorenylmethoxycarbonyl (Fmoc): Fmoc is used for protecting amines and can be removed with a base.

The uniqueness of this compound lies in its ability to form stable carbamate linkages while being removable under relatively mild conditions .

Activité Biologique

tert-Butyl vinylsulfonylcarbamate (CAS #452341-63-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its effects and applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a vinyl sulfonyl moiety, and a carbamate functional group. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily revolves around its ability to act as an electrophile, which allows it to interact with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of various biochemical pathways, including those involved in inflammation and oxidative stress response.

Antioxidant Properties

Research indicates that compounds containing the tert-butyl group often exhibit antioxidant properties. For instance, studies have shown that related compounds can mitigate oxidative stress in cellular models by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

Case Studies

- Neuroprotective Effects : In a study evaluating the neuroprotective effects of related tert-butyl compounds, it was found that these compounds could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the activation of Nrf2 signaling pathways, which are crucial for cellular defense against oxidative damage .

- Anticancer Activity : Another significant area of research focuses on the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The compound appears to interfere with cell cycle progression and activate caspase pathways .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. The compound's safety profile has been evaluated in several studies:

- Acute Toxicity : Research indicates that high doses may lead to transient adverse effects such as weight loss and respiratory distress in animal models .

- Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications of chronic use, particularly concerning potential carcinogenic effects observed with structurally similar compounds .

Table 1: Biological Activities of this compound

Table 2: Toxicological Findings from Animal Studies

Propriétés

IUPAC Name |

tert-butyl N-ethenylsulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5-13(10,11)8-6(9)12-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJVBDSRMVBYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.